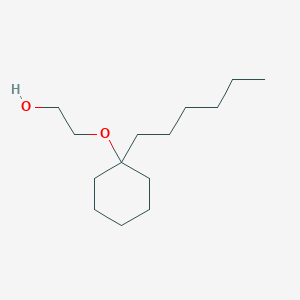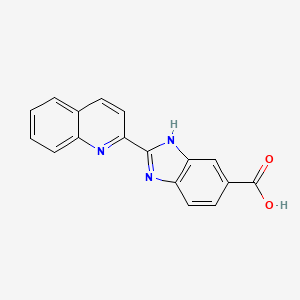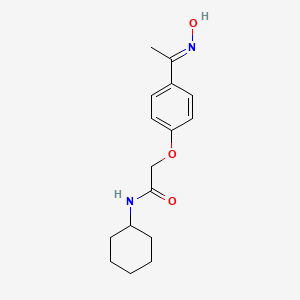
Acetamide, N-cyclohexyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,N-CYCLOHEXYL-2-(4-(1-(HYDROXYIMINO)ETHYL)PHENOXY)- is a complex organic compound with a unique structure that combines an acetamide group, a cyclohexyl ring, and a phenoxy group with a hydroxyiminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-CYCLOHEXYL-2-(4-(1-(HYDROXYIMINO)ETHYL)PHENOXY)- typically involves multiple steps. One common method includes the reaction of N-cyclohexylacetamide with 4-(1-(hydroxyimino)ethyl)phenol under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,N-CYCLOHEXYL-2-(4-(1-(HYDROXYIMINO)ETHYL)PHENOXY)- can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form different oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenoxy compounds.
Scientific Research Applications
ACETAMIDE,N-CYCLOHEXYL-2-(4-(1-(HYDROXYIMINO)ETHYL)PHENOXY)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-CYCLOHEXYL-2-(4-(1-(HYDROXYIMINO)ETHYL)PHENOXY)- involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexylacetamide: Similar structure but lacks the phenoxy and hydroxyiminoethyl groups.
4-(1-(Hydroxyimino)ethyl)phenol: Contains the hydroxyiminoethyl group but lacks the acetamide and cyclohexyl groups.
Uniqueness
ACETAMIDE,N-CYCLOHEXYL-2-(4-(1-(HYDROXYIMINO)ETHYL)PHENOXY)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
51828-65-0 |
|---|---|
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
N-cyclohexyl-2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]acetamide |
InChI |
InChI=1S/C16H22N2O3/c1-12(18-20)13-7-9-15(10-8-13)21-11-16(19)17-14-5-3-2-4-6-14/h7-10,14,20H,2-6,11H2,1H3,(H,17,19)/b18-12+ |
InChI Key |
CGILPPLSKBYHJQ-LDADJPATSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OCC(=O)NC2CCCCC2 |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OCC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


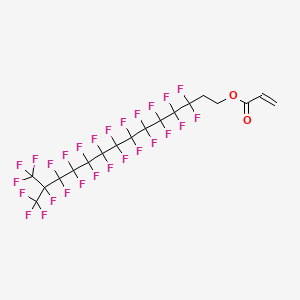
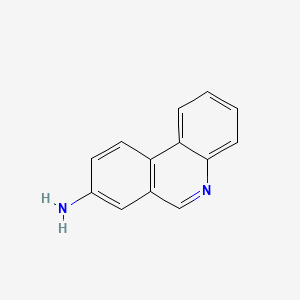
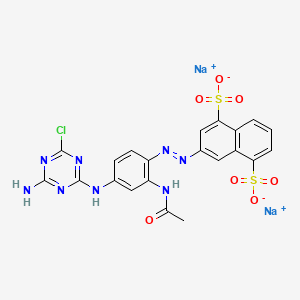


![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)
![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)
![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)
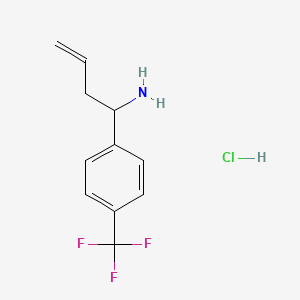
![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)
![9-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B13756317.png)

